N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride

Description

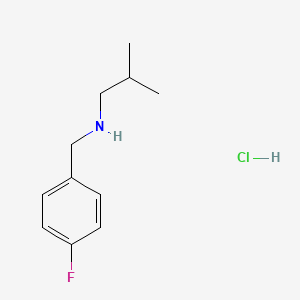

N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride is a substituted benzylamine derivative characterized by a 4-fluorobenzyl group attached to a branched aliphatic amine (2-methyl-1-propanamine) and stabilized as a hydrochloride salt. This compound shares structural motifs with pharmacologically active amines, which often exhibit bioactivity due to their ability to interact with biological targets such as receptors or enzymes.

Synthesis routes for analogous compounds often involve nucleophilic substitution or condensation reactions. For example, 1-(4-fluorobenzyl)imidazole derivatives are synthesized from 4-fluorobenzylamine hydrochloride and dihydroxyacetone dimer, followed by alkylation or oxidation steps . Such methods suggest that the target compound could be synthesized via similar strategies, leveraging the reactivity of the fluorobenzyl group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJLFFBDTQOITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with 2-methyl-1-propanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzylamine derivatives are highly dependent on substituent position, halogen type, and side-chain modifications. Below is a comparative analysis of N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride with key analogs:

*Note: Molecular weight estimated based on formula C₁₁H₁₅ClFN (evidence lacks exact data for the target compound).

Key Observations:

Halogen Effects : Fluorine at the 4-position (target compound) vs. chlorine in analogs (e.g., ) impacts electronic properties. Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to chlorine.

Methoxy groups (e.g., ) improve solubility but may alter receptor affinity.

Positional Isomerism : The 4-fluorobenzyl group (target) vs. 3-chlorobenzyl () affects spatial orientation in binding pockets, critical for target selectivity.

Biological Activity

N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride, characterized by its molecular formula and a molecular weight of 217.7108 g/mol, is a compound of significant interest in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-fluorobenzyl group attached to a 2-methyl-1-propanamine backbone, placing it within the amine class of organic compounds. The presence of the fluorine atom and the unique structural arrangement contribute to its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.7108 g/mol |

| Functional Groups | Amine, Fluorobenzyl |

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect various metabolic pathways.

- Receptor Binding : It has the potential to bind to certain receptors, modulating their activity and leading to physiological effects.

The exact mechanisms are still under investigation, but preliminary studies suggest that this compound could interact with targets involved in neurological processes and cancer pathways.

Potential Therapeutic Applications

- Neurological Disorders : Research is ongoing to explore the compound's efficacy in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

- Cancer Treatment : Initial studies indicate that derivatives of this compound may exhibit anti-proliferative effects against non-small cell lung cancer (NSCLC) cells, particularly those with EGFR mutations .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit certain cellular pathways:

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(4-Fluorobenzyl)-2-methyl-1-propananamine hydrochloride?

Methodological Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, a related compound, 1-methylpiperidin-4-amine, was synthesized using LiAlH₄ in anhydrous ether under reflux, followed by HCl gas treatment to form the hydrochloride salt . Key steps include:

- Anhydrous conditions : LiAlH₄ reactions require strict moisture exclusion.

- Temperature control : Reflux (~110°C) ensures complete reduction of intermediates.

- Purification : Column chromatography (silica gel, methanol/chloroform eluent) or recrystallization is used for isolation .

- Yield optimization : Monitoring via TLC (Rf ~0.77 in methanol/chloroform) ensures reaction completion .

Basic: How is the purity and identity of N-(4-Fluorobenzyl)-2-methyl-1-propananamine hydrochloride validated?

Methodological Answer:

Standard characterization includes:

- ¹H/¹³C NMR : Peaks for the fluorobenzyl group (δ ~7.0–7.2 ppm for aromatic protons) and methylpropanamine backbone (δ ~1.3 ppm for CH₃, δ ~2.6–3.1 ppm for CH₂) .

- Mass spectrometry (MS) : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., MW 202 for a related compound) .

- Melting point : Consistency with literature values (if available) confirms crystallinity.

- HPLC : Purity ≥95% is typical for research-grade material .

Advanced: Why does N-demethylation occur unexpectedly during synthesis of fluorobenzyl-substituted amines?

Methodological Answer:

In reactions involving tertiary amines (e.g., DBU or 1-methylpiperidine), N-demethylation can arise due to:

- Self-catalyzed pathways : The 6-isopropoxy group in benzimidazole derivatives stabilizes cationic intermediates via resonance, promoting demethylation .

- Kinetic vs. thermodynamic control : Desired SNAr amination may be rate-limiting, allowing side reactions (e.g., diarylation) to dominate under prolonged heating .

Troubleshooting : - Use milder bases (e.g., K₂CO₃ instead of DBU).

- Shorten reaction times and monitor intermediates via TLC .

Advanced: How can researchers resolve contradictory NMR data for fluorinated benzylamine derivatives?

Methodological Answer:

Contradictions often stem from:

- Rotameric equilibria : Fluorine’s electronegativity causes splitting in CH₂ groups (e.g., δ 4.43–4.50 ppm for N-CH₂ in compound 12) .

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts aromatic proton signals.

Resolution strategies : - Variable-temperature NMR to freeze rotamers.

- 2D NMR (COSY, HSQC) to assign coupled protons .

- Compare with computational models (DFT) for predicted shifts .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture sensitivity : Store in desiccators under inert gas (Ar/N₂) due to hygroscopic HCl salts .

- Temperature : -20°C for long-term stability; room temperature for short-term use .

- Light exposure : Amber vials prevent photodegradation of the fluorobenzyl group .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Methodological Answer:

- Docking studies : Target enzymes (e.g., acetylcholinesterase or monoamine oxidase) using software like AutoDock. The fluorobenzyl group’s electronegativity enhances binding to hydrophobic pockets .

- QSAR models : Correlate logP (~2.43) with membrane permeability .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: What analytical methods differentiate isomeric byproducts in fluorobenzylamine syntheses?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB).

- IR spectroscopy : C-F stretches (1090–1120 cm⁻¹) vary with substitution patterns .

- High-resolution MS : Exact mass (±0.001 Da) distinguishes isomers with identical nominal mass .

Basic: How is the hydrochloride salt form confirmed post-synthesis?

Methodological Answer:

- Elemental analysis : Cl⁻ content (~13.5% for C₁₀H₁₃FN·HCl) .

- Titration : AgNO₃ precipitation quantifies free Cl⁻.

- XRD : Crystal structure reveals HCl coordination to the amine .

Advanced: What mechanistic insights explain unexpected diarylation in SNAr reactions?

Methodological Answer:

The 6-isopropoxy group in benzimidazoles stabilizes a cationic intermediate via resonance, enabling sequential aminations. For example, 1-methylpiperidin-4-amine undergoes N-demethylation, followed by attack on a second benzimidazole electrophile .

Prevention :

Basic: What are the standard protocols for assessing in vitro biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.